molecular formula C11H11ClF2O2 B12069012 tert-Butyl 2-chloro-4,5-difluorobenzoate

tert-Butyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B12069012
M. Wt: 248.65 g/mol
InChI Key: JUHLCTBNYHGREG-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Synthesis

Halogenated benzoate esters are a class of compounds that serve as versatile intermediates in organic synthesis. The presence of halogen substituents on the benzene (B151609) ring can influence the reactivity of the ester group and provide handles for further chemical transformations, such as cross-coupling reactions. These compounds are frequently employed in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, chlorinated and fluorinated benzoic acid derivatives are known precursors to a variety of commercial products. The ester moiety, particularly a tert-butyl ester, can also function as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions.

Structural Framework of tert-Butyl 2-chloro-4,5-difluorobenzoate and its Relevance in Fluorinated Aromatic Chemistry

The molecular architecture of this compound is characterized by a benzene ring substituted with a chlorine atom at the 2-position, two fluorine atoms at the 4- and 5-positions, and a tert-butoxycarbonyl group. While a specific CAS number for this exact isomer is not readily found in public databases, its parent carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid, is identified by the CAS number 110877-64-0. calpaclab.comnih.govsigmaaldrich.comequationchemical.com

The combination of chloro and fluoro substituents on the aromatic ring is of particular interest. Fluorine, being the most electronegative element, can significantly alter the acidity of the parent benzoic acid and the reactivity of the aromatic ring. The presence of multiple fluorine atoms often enhances metabolic stability and binding affinity in biologically active molecules. The chlorine atom provides an additional site for synthetic modification. This polysubstituted pattern makes the molecule a valuable synthon in the field of fluorinated aromatic chemistry, a rapidly growing area focused on the synthesis and application of fluorine-containing organic compounds.

Table 1: Physicochemical Properties of 2-Chloro-4,5-difluorobenzoic acid

PropertyValueSource
Molecular FormulaC₇H₃ClF₂O₂ sigmaaldrich.com
Molecular Weight192.55 g/mol sigmaaldrich.com
Melting Point103-106 °C sigmaaldrich.com
InChI KeyCGFMLBSNHNWJAW-UHFFFAOYSA-N sigmaaldrich.com

This table displays the properties of the parent carboxylic acid, as detailed data for the tert-butyl ester is not widely available.

Overview of Current Research Trajectories for this compound and Analogs

Specific research focusing exclusively on this compound is limited in publicly accessible literature. However, the research trajectories of its parent acid and other closely related analogs provide insight into its potential applications.

Derivatives of 2-Chloro-4,5-difluorobenzoic acid are recognized as important intermediates in the synthesis of medicinal compounds and pesticides. sigmaaldrich.com For instance, lanthanide complexes with 2-chloro-4,5-difluorobenzoate have been prepared and their crystal structures studied, indicating potential applications in materials science. sigmaaldrich.com

The synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the utility of these building blocks in creating precursors for antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.org Furthermore, the synthesis of 4-chloro-2,5-difluorobenzoic acid has been pursued for its potential commercial applications, underscoring the industrial interest in such halogenated aromatics. google.com

Given these trends, it is reasonable to project that research involving this compound would likely focus on its use as a key intermediate in the following areas:

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents, where the specific halogenation pattern could be crucial for biological activity.

Agrochemicals: In the development of new herbicides and pesticides, a field where halogenated aromatic compounds are prevalent.

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and other materials with tailored properties.

While direct studies on this compound are not abundant, the established importance of its structural motifs in various fields of chemical research suggests its potential as a valuable, yet under-explored, chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

tert-butyl 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3

InChI Key

JUHLCTBNYHGREG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Chloro 4,5 Difluorobenzoate

Esterification Strategies for tert-Butyl Ester Formation

The formation of the tert-butyl ester from 2-chloro-4,5-difluorobenzoic acid is a critical step, often complicated by the steric hindrance of the tert-butyl group. The tert-butyl group is a significant protecting group in organic synthesis due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme.de

Acid-Catalyzed Esterification of 2-chloro-4,5-difluorobenzoic acid with tert-Butanol (B103910)

The most direct method for synthesizing tert-butyl esters is the acid-catalyzed reaction between the corresponding carboxylic acid and tert-butanol. In this process, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed to facilitate the reaction. thieme.deresearchgate.net The mechanism involves the protonation of tert-butanol, which then loses a water molecule to form a stable tertiary carbocation (tert-butyl cation). This electrophilic carbocation is subsequently attacked by the nucleophilic carboxylate of 2-chloro-4,5-difluorobenzoic acid to yield the desired ester. An alternative, related approach uses isobutylene (B52900) gas, which is bubbled through an acidic solution of the carboxylic acid to generate the tert-butyl cation in situ. thieme.deresearchgate.net

Optimization of Reaction Conditions and Yields in Esterification

The Fischer esterification is an equilibrium-limited process, meaning that the presence of water, a byproduct, can drive the reaction in reverse. usm.my To achieve high yields of tert-butyl 2-chloro-4,5-difluorobenzoate, reaction conditions must be carefully optimized. Key strategies include:

Water Removal: Using a Dean-Stark apparatus to physically remove water as it is formed can shift the equilibrium towards the product. researchgate.net

Use of Excess Reagent: Employing an excess of either tert-butanol or the acid can also favor the forward reaction.

Catalyst Loading: The amount of acid catalyst is crucial; sufficient catalyst is needed to promote the reaction at a reasonable rate, but excessive amounts can lead to side reactions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates. usm.my Using sealed-vessel microwave conditions allows the reaction to be performed at temperatures above the solvent's boiling point, significantly reducing reaction times. usm.my For instance, optimizing the temperature and irradiation time in a microwave reactor can lead to substantially higher yields compared to conventional heating. usm.my

Table 1: Factors for Optimization in Acid-Catalyzed Esterification

ParameterObjectiveMethod/Consideration
Equilibrium Shift towards productsRemoval of water (Dean-Stark trap), use of excess reagents. researchgate.netusm.my
Reaction Rate Increase reaction speedIncrease temperature (conventional or microwave heating), optimize catalyst concentration. usm.my
Purity Minimize byproductsPrecise control of temperature and reaction time; use of high-purity starting materials.

Alternative Esterification Approaches and Mechanistic Considerations

Several alternative methods have been developed to form sterically hindered tert-butyl esters, avoiding the often harsh conditions of direct acid catalysis with tert-butanol. researchgate.netresearchgate.netresearchgate.net

Transesterification: A general method involves the gentle warming of the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) and a catalytic amount of acid. researchgate.netresearchgate.net This approach generates only low pressures, making it suitable for standard laboratory glassware. researchgate.net

Use of tert-Butylating Agents: Reagents such as N,N-dimethylformamide di-tert-butyl acetal (B89532) (DMF-di-tert-butyl acetal) can react with carboxylic acids upon refluxing to cleanly form the tert-butyl ester. researchgate.net Another novel reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), has been developed for the acid-catalyzed tert-butylation of carboxylic acids, providing good to high yields. researchgate.net

Mitsunobu Reaction: While typically used for forming esters from alcohols and acids, modifications of the Mitsunobu reaction can be applied. researchgate.net This method involves the activation of the alcohol with a phosphine (B1218219) and a dialkyl azodicarboxylate for subsequent nucleophilic attack by the carboxylic acid. researchgate.net

Boron Trifluoride Etherate: A practical direct preparation uses 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate in toluene, which can rapidly achieve the esterification at room temperature. researchgate.net

Mechanistically, these reactions generally rely on the generation of a tert-butyl electrophile or the activation of the carboxylic acid. In the case of strong acid catalysis with tert-butanol, the reaction proceeds via an SN1 mechanism involving the formation of the tert-butyl cation. For less direct methods, such as those using activating agents, the mechanism involves the formation of a highly reactive intermediate that is then susceptible to nucleophilic attack by the carboxylate or tert-butanol.

Regioselective Halogenation and Fluorination Techniques in Aromatic Precursors

The synthesis of the key precursor, 2-chloro-4,5-difluorobenzoic acid, requires precise control over the placement of the halogen substituents on the aromatic ring. This regioselectivity is achieved through carefully designed synthetic sequences.

Introduction of Chloro- and Fluoro- Substituents via Directed Aromatic Substitution

Directed aromatic substitution utilizes existing functional groups on a benzene (B151609) ring to guide incoming electrophiles to specific positions (ortho, meta, or para). In the context of synthesizing 2-chloro-4,5-difluorobenzoic acid, the directing effects of nitro (-NO₂), amino (-NH₂), and the halogens themselves are exploited.

For example, a synthetic route can start from p-fluoronitrobenzene. google.com The nitro group is a meta-director, while the fluorine is an ortho-, para-director. Subsequent reactions, such as chlorination, are guided by the combined electronic effects of these substituents. Another strategy involves the nitration of 2-chloro-4-fluorobenzoic acid, where the existing chloro and fluoro groups direct the incoming nitro group. google.com Advanced, metal-free methods, such as boron-directed oxidative halodeboronation, offer a highly regioselective approach to ortho-halogenation by converting a C-H bond to a C-B bond, which is then replaced by a halogen. gu.se

Sequential Halogenation and Fluorination Strategies

The construction of the 2-chloro-4,5-difluoro pattern often involves a multi-step, sequential process where halogens are introduced one by one or through substitution reactions.

A documented synthesis of 4-chloro-2,5-difluorobenzoic acid (an isomer) illustrates this principle, starting from p-fluoronitrobenzene. google.com The sequence involves:

Bromination: Introduction of a bromine atom.

Reduction: Conversion of the nitro group to an amine.

Chlorination: Introduction of a chlorine atom, directed by the amine and existing halogens.

Diazotization followed by Fluorination (Schiemann reaction or Balz-Schiemann reaction): The amine is converted into a diazonium salt, which is then replaced by fluorine.

Grignard Formation and Carboxylation: The bromo-substituted intermediate is converted into a Grignard reagent, which then reacts with carbon dioxide to form the carboxylic acid. google.com

Another crucial technique for introducing fluorine is nucleophilic aromatic substitution (the Halex process), where an activated chlorine atom is replaced by a fluoride (B91410) ion. For instance, 2-chloro-4,5-difluorobenzonitrile (B139941) can be prepared by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with potassium fluoride in a dipolar aprotic solvent. google.com The resulting nitrile can then be hydrolyzed to the desired 2-chloro-4,5-difluorobenzoic acid. google.com

Table 2: Key Reactions in Sequential Halogenation and Fluorination

Reaction TypeDescriptionStarting Material ExampleProduct Example
Electrophilic Halogenation Introduction of Cl or Br onto the aromatic ring using a Lewis acid catalyst. libretexts.orgp-Fluoronitrobenzene3-Bromo-4-fluoronitrobenzene google.com
Diazotization/Fluorination Conversion of an amino group to a diazonium salt, followed by displacement with fluoride.3-Bromo-4-fluoro-6-chloroaniline4-Chloro-2,5-difluorobromobenzene google.com
Nucleophilic Fluorine Exchange (Halex) Replacement of an activated chlorine atom with fluorine using a fluoride salt (e.g., KF). google.comacs.org2,4-Dichloro-5-fluorobenzonitrile2-Chloro-4,5-difluorobenzonitrile google.com
Hydrolysis Conversion of a nitrile (-CN) group to a carboxylic acid (-COOH) group.2-Chloro-4,5-difluorobenzonitrile2-Chloro-4,5-difluorobenzoic acid google.com

Convergent Synthesis Approaches to the 2-chloro-4,5-difluorobenzoate Core

The final step in a convergent synthesis would be the esterification of the pre-formed 2-chloro-4,5-difluorobenzoic acid with a tert-butyl source. This critical step is detailed further in the context of green chemistry and scalability.

Table 1: Comparison of Linear vs. Convergent Synthesis Strategies

FeatureLinear SynthesisConvergent Synthesis
Overall Yield Tends to be lower as it is the product of all individual step yields.Generally higher as the final yield is the product of fewer steps in the main sequence.
Flexibility Less flexible; a change in one part of the molecule requires redesigning the entire sequence.More flexible; different fragments can be synthesized and combined to create a library of related compounds.
Purification Can be more challenging due to the accumulation of impurities through multiple steps.Purification can be simpler as fragments are purified independently before the final coupling.
Example for this compound Stepwise introduction of substituents onto a simpler benzene ring, followed by esterification.Synthesis of 2-chloro-4,5-difluorobenzoic acid and a tert-butylating agent separately, followed by their reaction.

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgepa.gov The esterification of 2-chloro-4,5-difluorobenzoic acid to its tert-butyl ester is a prime candidate for the application of these principles.

Traditional methods for tert-butylation often involve harsh conditions, such as the use of strong acids like sulfuric acid with isobutene, or stoichiometric amounts of activating agents that generate significant waste. thieme-connect.com Modern, greener alternatives focus on catalytic methods, safer solvents, and improved atom economy. acs.org

One promising approach is the use of catalytic amounts of an acid, such as bis(trifluoromethanesulfonyl)imide, in tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source. thieme-connect.comorganic-chemistry.org This method can proceed under mild conditions and offers high yields. thieme-connect.com Another green approach involves the use of di-tert-butyl dicarbonate (B1257347) with a palladium catalyst, which can also provide high yields under relatively mild conditions. nih.gov

The use of water as a solvent, where possible, is a key aspect of green chemistry. essentialchemicalindustry.org While the solubility of the starting materials may be a challenge, research into phase-transfer catalysis or the use of co-solvents could enable greener reaction conditions. The choice of catalyst is also crucial; heterogeneous catalysts that can be easily recovered and reused are preferable to homogeneous ones. organic-chemistry.org

Table 2: Green Chemistry Metrics for Selected tert-Butylation Methods

MethodReagentsSolventsByproductsGreen Chemistry Considerations
Traditional Acid Catalysis 2-chloro-4,5-difluorobenzoic acid, isobutene, conc. H₂SO₄Dichloromethane or other chlorinated solventsSulfuric acid waste, potential for polymerization of isobuteneUse of strong, corrosive acid; hazardous solvents; low atom economy.
Di-tert-butyl dicarbonate (Boc₂O) 2-chloro-4,5-difluorobenzoic acid, Boc₂O, catalyst (e.g., DMAP)Acetonitrile (B52724), THFCO₂, tert-butanolMilder conditions, but Boc₂O is a stoichiometric reagent, leading to lower atom economy.
Catalytic Tf₂NH 2-chloro-4,5-difluorobenzoic acid, catalytic Tf₂NHtert-Butyl acetateWaterCatalytic use of acid; solvent acts as reagent; high atom economy. thieme-connect.comorganic-chemistry.org
Palladium-Catalyzed Carbonylation Aryl boronic acid derivative, di-tert-butyl dicarbonate, Pd(OAc)₂, PPh₃DioxaneBoronic acid wasteCatalytic use of palladium, but requires a pre-functionalized starting material and can involve toxic ligands and solvents. nih.gov

Scalability and Process Development for Industrial Relevance

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the production of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.

The cost and availability of starting materials are of primary importance. The synthesis of the 2-chloro-4,5-difluorobenzoic acid core from readily available and inexpensive precursors is a key consideration. google.com The choice of reagents for the esterification step also has significant cost implications; for example, while palladium catalysts can be highly effective, their cost can be prohibitive for large-scale production unless recycling processes are highly efficient. nih.gov

Reaction conditions must be amenable to large-scale reactors. Reactions that require extremely high or low temperatures or pressures can be difficult and expensive to scale up. nih.gov Therefore, methods that proceed at or near ambient temperature and pressure are highly desirable. epa.gov The safety of the process is paramount, and the use of highly toxic, flammable, or explosive reagents and solvents should be avoided. researchgate.net

Purification of the final product on an industrial scale often relies on crystallization or distillation rather than chromatographic methods, which are generally not economically viable for large quantities. acs.org Therefore, the chosen synthetic route should ideally produce a product of high purity to minimize the need for extensive purification.

Process optimization, including reaction concentration, catalyst loading, and reaction time, is crucial for maximizing throughput and minimizing costs. The development of a robust and reproducible process is essential for consistent product quality and yield on an industrial scale.

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 2 Chloro 4,5 Difluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Aryl Halides

Aromatic rings that are electron-deficient due to the presence of electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The difluorochlorobenzoate ring in tert-butyl 2-chloro-4,5-difluorobenzoate is activated towards SNAr reactions due to the presence of the electron-withdrawing chloro, fluoro, and tert-butoxycarbonyl groups. wikipedia.orguomustansiriyah.edu.iq

The SNAr mechanism typically involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The rate of SNAr reactions is influenced by the nature of the leaving group and the position of the activating groups. masterorganicchemistry.com

In the case of this compound, there are three potential halogen leaving groups: one chlorine and two fluorine atoms. Generally, in SNAr reactions, the rate of displacement follows the order F > Cl > Br > I, which is the reverse of the trend for SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. masterorganicchemistry.com

The regioselectivity of the substitution is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. libretexts.org Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the intermediate through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the ester group is a deactivating meta-director for electrophilic substitution but an ortho-para director for nucleophilic substitution. uomustansiriyah.edu.iq The chlorine atom is ortho to one fluorine and meta to the other, while the fluorine atoms are ortho and para to the ester group (considering its position relative to the halogens). This substitution pattern makes the ring highly activated for sequential SNAr reactions. nih.gov

Factor Influence on SNAr Reactivity Relevance to this compound
Electron-withdrawing Groups Activate the aromatic ring towards nucleophilic attack. wikipedia.orgThe chloro, fluoro, and tert-butoxycarbonyl groups all contribute to ring activation.
Leaving Group Ability In SNAr, the typical order is F > Cl > Br > I. masterorganicchemistry.comThe fluorine atoms are expected to be more readily displaced than the chlorine atom.
Position of Activating Groups Ortho and para positions provide the best stabilization for the Meisenheimer complex. libretexts.orgmasterorganicchemistry.comThe arrangement of substituents allows for effective stabilization of the anionic intermediate.
Reaction Intermediate Formation of a resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.orgThe stability of this intermediate is key to the reaction's feasibility.

Electrophilic Aromatic Substitution Reactions on the Difluorochlorobenzoate Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. The reactivity of the aromatic ring towards electrophiles is heavily influenced by the nature of the substituents already present. uomustansiriyah.edu.iqvedantu.comfiveable.me Substituents can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they also direct the incoming electrophile to specific positions (ortho, meta, or para). libretexts.orgorganicchemistrytutor.com

The benzene (B151609) ring of this compound is substituted with three deactivating groups: a chlorine atom, two fluorine atoms, and a tert-butoxycarbonyl group. fiveable.melibretexts.org Halogens are weakly deactivating but are ortho-, para-directors, while the ester group is a moderately deactivating meta-director. libretexts.orgorganicchemistrytutor.com

When multiple substituents are present on a benzene ring, their directing effects are additive. uomustansiriyah.edu.iq In this case, all substituents are deactivating, making the ring significantly less reactive towards electrophilic attack than benzene itself. uomustansiriyah.edu.iq The directing effects of the substituents would determine the position of any potential electrophilic substitution. The halogens would direct an incoming electrophile to their ortho and para positions, while the ester group would direct it to the meta position. libretexts.org Given the existing substitution pattern, the only available position for substitution is C6, which is ortho to the chlorine atom and meta to the ester and one of the fluorine atoms. The strong deactivation of the ring, however, suggests that forcing conditions would be required for any electrophilic aromatic substitution to occur.

Substituent Effect on Reactivity Directing Effect
-ClDeactivating libretexts.orgOrtho, Para libretexts.org
-FDeactivating libretexts.orgOrtho, Para libretexts.org
-COOC(CH₃)₃Deactivating libretexts.orgMeta libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of aryl halides. rsc.org While these reactions have been extensively developed for aryl bromides and iodides, the use of aryl chlorides and fluorides has been more challenging due to the stronger carbon-halogen bonds. nih.gov However, recent advancements have led to the development of catalytic systems capable of activating these less reactive halides. rsc.orgacs.orgamanote.com

For this compound, the presence of both chloro and fluoro substituents offers multiple sites for cross-coupling. The relative reactivity of C-Cl and C-F bonds in these reactions typically favors the cleavage of the weaker C-Cl bond first. Various transition metals, including palladium, nickel, and copper, are commonly employed in cross-coupling reactions. acs.org Ligand-free catalytic systems are also gaining attention due to their cost-effectiveness and sustainability. rsc.org

The specific type of cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) would determine the nature of the new bond being formed. For instance, a Suzuki coupling would introduce a new carbon-carbon bond by reacting with an organoboron reagent, while a Buchwald-Hartwig amination would form a carbon-nitrogen bond. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving selective functionalization at either the chloro or fluoro positions.

Radical Reactions and Their Selectivity in this compound Chemistry

Free-radical reactions represent another class of transformations that could involve this compound. Radical halogenation of aromatic compounds typically occurs on the alkyl side-chain under UV light, a condition not directly applicable here. studymind.co.ukwikipedia.org However, radical reactions involving the aromatic ring or the ester group are conceivable under specific conditions.

One potential radical reaction is decarboxylative halogenation, where a carboxylic acid is converted to an alkyl or aryl halide. acs.org While this typically starts from a carboxylic acid, related radical processes could potentially be initiated from the ester. For instance, the Barton halodecarboxylation proceeds via the generation of a radical from a carboxylic acid derivative. acs.org

The selectivity in radical reactions is governed by the stability of the radical intermediates formed. masterorganicchemistry.commasterorganicchemistry.com In the context of the aromatic ring, the abstraction of a halogen atom would lead to an aryl radical. The relative stability of these radicals would influence the site of reaction. Furthermore, the presence of multiple halogens allows for the possibility of selective radical-nucleophilic substitution (SRN1) reactions, which proceed through a radical anion intermediate. nih.gov

Derivatization and Structural Diversification of Tert Butyl 2 Chloro 4,5 Difluorobenzoate

Modification of the tert-Butyl Ester Moiety

The tert-butyl ester group in tert-butyl 2-chloro-4,5-difluorobenzoate serves as a convenient protecting group for the carboxylic acid functionality. Its modification, typically through cleavage or transesterification, is a common and crucial step in the synthetic application of this compound.

The most fundamental transformation is the hydrolysis of the tert-butyl ester to yield the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. sigmaaldrich.comchemsrc.com This reaction is typically achieved under acidic conditions, which selectively cleave the tert-butyl group via a mechanism involving the formation of a stable tert-butyl cation. This deprotection is a standard procedure to unmask the carboxylic acid for subsequent reactions, such as amide bond formation.

Alternatively, the tert-butyl ester can undergo transesterification to form other esters. While specific examples for this compound are not prevalent in the literature, general methods for transesterification of tert-butyl esters are well-established. For instance, borane-catalyzed methods could be employed for this transformation under mild conditions.

Functionalization of the Halogenated Aromatic Ring via Replacement or Introduction of New Substituents

The halogenated aromatic ring of this compound is ripe for functionalization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the selective replacement of the halogen atoms with a variety of substituents, leading to a diverse array of derivatives.

In nucleophilic aromatic substitution reactions, the aromatic ring, which is rendered electron-deficient by the electron-withdrawing halogens and the benzoate (B1203000) group, is susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The fluorine atoms are generally more susceptible to displacement than the chlorine atom in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov This allows for the selective introduction of nucleophiles, such as amines, alkoxides, and thiolates, at the C4 or C5 positions. For example, reaction with an amine would be expected to replace one of the fluorine atoms to yield an amino-substituted derivative. The reaction conditions for such substitutions often involve heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of the aromatic ring. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations can be used to form new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comlibretexts.org In these reactions, the reactivity of the halogens is typically in the order of I > Br > Cl > F. libretexts.org Therefore, the chloro substituent at the C2 position is the most likely site for cross-coupling. For these reactions to proceed, a palladium catalyst and a suitable ligand are generally required. uwindsor.canih.gov

Table 1: Potential Functionalization Reactions of the Aromatic Ring

Reaction Type Reagents and Conditions Expected Product
Nucleophilic Aromatic Substitution (SNAr) Amine (e.g., R2NH), heat Replacement of a fluorine atom with an amino group
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)2), Pd catalyst, base Replacement of the chlorine atom with an aryl group
Heck Coupling Alkene, Pd catalyst, base Replacement of the chlorine atom with a vinyl group
Buchwald-Hartwig Amination Amine (R2NH), Pd catalyst, base Replacement of the chlorine atom with an amino group

Synthesis of Aromatic and Heterocyclic Derivatives Utilizing the Benzoate Scaffold

The 2-chloro-4,5-difluorobenzoic acid scaffold, readily obtained from the hydrolysis of its tert-butyl ester, is a key intermediate in the synthesis of various complex aromatic and heterocyclic compounds, most notably quinolone antibiotics. researchgate.netnih.govmdpi.com The general strategy involves the reaction of the benzoic acid derivative with an appropriate amine, followed by cyclization to form the quinolone ring system. nih.gov The substituents on the benzoic acid ring are incorporated into the final quinolone structure, influencing its biological activity.

For instance, the synthesis of certain quinolone-3-carboxylic acids utilizes intermediates derived from halogenated benzoic acids. researchgate.net The 2-chloro and 4,5-difluoro substitution pattern is particularly relevant for the synthesis of potent antibacterial agents. The synthetic sequence often involves an initial nucleophilic substitution of one of the fluorine atoms, followed by the construction of the heterocyclic ring.

Beyond quinolones, the functionalized benzoate scaffold has the potential to be used in the synthesis of other heterocyclic systems. For example, related halogenated aromatic compounds are precursors for the synthesis of benzo masterorganicchemistry.commdpi.comthiazolo[2,3-c] researchgate.netmdpi.comresearchgate.nettriazoles, which are of interest for their biological activities. mdpi.com This suggests that this compound could serve as a starting material for a variety of heterocyclic scaffolds through carefully designed reaction sequences.

Chiral Derivatization and Enantioselective Synthesis

While there are no direct reports in the literature on the chiral derivatization of this compound itself, its structure lends itself to the introduction of chirality. A straightforward approach would be the formation of an amide derivative by reacting the corresponding acyl chloride (or the carboxylic acid activated in situ) with a chiral amine. This would result in a diastereomeric mixture that could potentially be separated by chromatography.

Furthermore, the resulting chiral derivatives could be utilized in enantioselective synthesis. For example, a chiral amide derivative could act as a substrate in a diastereoselective reaction, where the existing stereocenter directs the formation of a new stereocenter. Alternatively, the functionalized aromatic ring could be incorporated into a chiral ligand framework, such as a pyridinooxazoline (PyOx) type ligand, for use in asymmetric catalysis. beilstein-journals.org The synthesis of such ligands often involves the condensation of a carboxylic acid derivative with a chiral amino alcohol.

The chiral separation of atropisomers of related N-aryl imidazole-2-thiones has been achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.gov This suggests that if this compound were used to synthesize sterically hindered biaryl systems, the resulting atropisomers could potentially be resolved.

Advanced Spectroscopic and Structural Elucidation Techniques for Tert Butyl 2 Chloro 4,5 Difluorobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-Butyl 2-chloro-4,5-difluorobenzoate, both ¹H and ¹³C NMR are critical for confirming its structure and differentiating it from potential isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. This signal would typically appear in the upfield region, around 1.5 ppm, due to the shielding effect of the adjacent oxygen atom. The aromatic region of the spectrum would be more complex due to the presence of two fluorine atoms and a chlorine atom, which influence the chemical shifts of the two aromatic protons. The fluorine atoms, being strongly electronegative, would deshield the aromatic protons, causing their signals to appear further downfield. The precise chemical shifts and coupling patterns (J-couplings) between the protons and with the fluorine atoms would be invaluable for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The tert-butyl group would show two distinct signals: one for the quaternary carbon attached to the oxygen and another for the three equivalent methyl carbons. The aromatic region would display six signals corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons would be significantly influenced by the attached substituents. The carbon attached to the chlorine atom (C-Cl) and the carbons attached to the fluorine atoms (C-F) would be particularly informative. For instance, the C-Cl bond in similar aromatic compounds typically results in a chemical shift in the range of 120-140 ppm. docbrown.info The carbon of the carbonyl group (C=O) would appear significantly downfield, generally in the range of 160-170 ppm. Comparing the observed chemical shifts with those of known isomers, such as tert-Butyl 5-chloro-2,4-difluorobenzoate, is crucial for unambiguous assignment. bldpharm.comchemicalbook.com

Expected ¹H and ¹³C NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H ~1.5 Singlet -C(CH₃)₃
¹H 7.0 - 8.0 Multiplets Aromatic Protons
¹³C ~28 Singlet -C(C H₃)₃
¹³C ~82 Singlet -C (CH₃)₃
¹³C 115 - 140 Multiplets (due to C-F coupling) Aromatic Carbons

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of chlorine, this peak would appear as a characteristic isotopic cluster, with the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural clues. A prominent fragmentation pathway for esters containing a tert-butyl group is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Another common fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), resulting in an acylium ion. The presence of the stable tert-butyl cation at m/z 57 is also a very common feature in the mass spectra of tert-butyl containing compounds. Further fragmentation of the aromatic ring could involve the loss of CO, Cl, and F atoms or related neutral species.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Significance
[M]⁺ & [M+2]⁺ Molecular Ion Confirms molecular weight and presence of one chlorine atom.
[M - 56]⁺ [M - C₄H₈]⁺ Loss of isobutylene, characteristic of tert-butyl esters.
[M - 57]⁺ [M - •C(CH₃)₃]⁺ Loss of tert-butyl radical.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would likely produce two bands, one for the C-O-C stretch and another for the O-C-C stretch, in the 1100-1300 cm⁻¹ region. The presence of the tert-butyl group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and characteristic bending vibrations. The aromatic C-H stretching would be observed above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), with C-F stretches typically being strong and found between 1000 and 1400 cm⁻¹, while the C-Cl stretch is expected in the 600-800 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the aromatic ring vibrations and the C-C skeletal vibrations of the tert-butyl group might be more prominent. The symmetry of the molecule can also be probed by comparing the IR and Raman spectra, as some vibrations may be active in one technique but not the other.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H (alkyl) Stretching 2950-2850 IR, Raman
C-H (aromatic) Stretching >3000 IR, Raman
C=O (ester) Stretching 1720-1740 IR (strong), Raman (moderate)
C-O (ester) Stretching 1100-1300 IR
C-F Stretching 1000-1400 IR (strong)

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

Advanced Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column is commonly used for the separation of substituted benzoates. nih.govnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscispace.commyfoodresearch.com Detection is often achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. HPLC is also a valuable tool for monitoring the progress of a reaction and for the purification of the final product.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is likely to be amenable to GC analysis. A non-polar or medium-polarity capillary column would be appropriate for its separation. The temperature program of the GC oven would need to be optimized to achieve good resolution. GC is often coupled with a mass spectrometer (GC-MS), which allows for the simultaneous separation and identification of the components of a mixture.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions and assessing the purity of a sample. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase. The position of the compound on the developed TLC plate (Rf value) is characteristic and can be visualized under UV light or by using a staining agent.

Typical Chromatographic Parameters for Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLC Reversed-phase (e.g., C18) Acetonitrile/Water or Methanol/Water UV
GC Non-polar or medium-polarity capillary column Helium or Nitrogen FID or MS

Computational Chemistry and Theoretical Studies of Tert Butyl 2 Chloro 4,5 Difluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For a molecule like tert-butyl 2-chloro-4,5-difluorobenzoate, DFT calculations could provide significant insights into its geometry, stability, and reactivity.

Electronic Structure and Reactivity: DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

In a study on di-tert-butyl phenols and their conversion to hydroxybenzoic acids, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory were employed to investigate reaction mechanisms. researchgate.net For new nematogenic polar naphthyl benzoate (B1203000) ester derivatives, DFT calculations were performed using the B3LYP functional with a 6–311G** basis set to correlate predicted quantum chemical parameters with experimental data. semanticscholar.orgresearchgate.net These studies indicate that similar levels of theory could be applied to this compound to predict its electronic properties. A hypothetical table of such predicted properties is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -7.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 6.3 eV Relates to chemical stability and reactivity

Note: These values are hypothetical and serve as an illustration of the data that could be obtained from DFT calculations.

Spectroscopic Property Prediction: DFT calculations are also widely used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the structure of the molecule. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. For instance, DFT has been used to study the spectral properties of 2,4,6-trinitrophenylbenzoate derivatives. semanticscholar.org

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation techniques are invaluable for studying the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis: The tert-butyl group and the ester linkage in this compound allow for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step. This information is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Intermolecular Interactions: Molecular simulations, such as molecular dynamics (MD), can be used to study how molecules of this compound interact with each other in the solid or liquid phase. These simulations can provide insights into packing effects in crystals and the nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. For example, X-ray crystallography of 4-iodobenzoic acid has shown that it crystallizes as hydrogen-bonded dimers that stack, with iodine atoms of adjacent dimers oriented towards each other due to van der Waals forces. wikipedia.org Similar interactions would be expected to govern the condensed-phase behavior of this compound.

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Description
Dipole-Dipole Arising from the polar C-Cl, C-F, and C=O bonds.
Van der Waals Dispersion forces between the aromatic ring and tert-butyl group.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity.

While no specific QSRR studies on this compound were found, research on related compounds demonstrates the applicability of this approach. For example, a Quantitative Structure-Biodegradability Relationship (QSBR) study was conducted on 30 substituted phenols and benzoic acids. nih.gov In this study, molecular descriptors such as molecular weight (Mw), heat of formation (Hf), and the energy of the highest occupied molecular orbital (EHOMO), calculated using the semi-empirical MOPAC6.0-AMI method, were correlated with biodegradability. nih.gov

For a series of halogenated benzoates including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for hydrolysis. This would involve calculating a variety of molecular descriptors for each compound in the series and then using statistical methods, like multiple linear regression, to find the best correlation with the experimentally measured reactivity.

Table 3: Examples of Descriptors Used in QSRR Studies

Descriptor Class Examples
Electronic HOMO/LUMO energies, Mulliken charges, Dipole moment
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Wiener index

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers.

For this compound, a key reaction of interest would be the hydrolysis of the ester bond. DFT calculations could be used to model this reaction, for instance, in the presence of a nucleophile like a hydroxide (B78521) ion. The calculations would aim to locate the transition state structure for the nucleophilic attack on the carbonyl carbon and determine the activation energy of the reaction.

Studies on related systems provide a blueprint for such investigations. For example, DFT has been used to study the reaction mechanism of the Kolbe-Schmitt reaction involving di-tert-butylphenol. researchgate.net In another study, the reaction mechanisms of photochemically produced reactive intermediates with various organic compounds were investigated using DFT. mtu.edu These studies highlight the ability of computational methods to provide detailed mechanistic insights. For the hydrolysis of this compound, a plausible two-step mechanism involving a tetrahedral intermediate could be investigated, and the corresponding energy profile could be calculated.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-iodobenzoic acid
2,4,6-trinitrophenylbenzoate
di-tert-butyl phenol
di-tert-butyl hydroxybenzoic acid

Role of Tert Butyl 2 Chloro 4,5 Difluorobenzoate As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Fluorinated Organic Compounds

The structure of tert-Butyl 2-chloro-4,5-difluorobenzoate is particularly well-suited for the synthesis of a wide array of fluorinated organic compounds. The fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties, enhancing its potential utility in creating biologically active compounds. The parent compound, 2-Chloro-4,5-difluorobenzoic acid, is recognized as an important intermediate for pharmaceuticals and pesticides. google.com The tert-butyl ester form is often employed to mask the carboxylic acid's reactivity while other transformations are carried out on the aromatic ring.

The primary role of this intermediate is to introduce the 2-chloro-4,5-difluorophenyl moiety into a target molecule. This is typically achieved through reactions that displace the halogen atoms or utilize the ester functionality. For instance, the chlorine atom can be a site for nucleophilic aromatic substitution (SNAr) reactions or participate in various palladium-catalyzed cross-coupling reactions. The fluorine atoms, while generally less reactive to displacement than chlorine, are crucial for modulating the acidity, lipophilicity, and metabolic stability of the final product.

A common synthetic strategy involves using the ester as a temporary protecting group. Once other desired modifications to the molecule have been made, the tert-butyl group can be readily removed under acidic conditions to reveal the free carboxylic acid, which can then undergo further reactions such as amidation. This strategic use makes it a valuable precursor in multi-step syntheses of complex fluorinated molecules.

Reaction Type Role of this compound Resulting Structure
Nucleophilic Aromatic Substitution (SNAr)Electrophilic aromatic substrateSubstitution of the chlorine or fluorine atom by a nucleophile
Suzuki CouplingHalogenated aromatic partnerFormation of a new carbon-carbon bond at the chlorine position
Buchwald-Hartwig AminationAryl halide substrateFormation of a new carbon-nitrogen bond at the chlorine position
Ester DeprotectionProtected carboxylic acidLiberation of the free 2-chloro-4,5-difluorobenzoic acid

Building Block for the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals. This compound serves as a key starting material for the synthesis of important heterocyclic systems, most notably quinolones. Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA synthesis. bldpharm.com

The synthesis of the quinolone core often begins with a substituted aniline. However, an alternative and widely used approach, the Gould-Jacobs reaction, utilizes a substituted benzoylacetate. This compound can be converted into the corresponding tert-butyl 2-chloro-4,5-difluorobenzoylacetate. This key intermediate can then be reacted with an amine (or an enamine equivalent) and subsequently cyclized under thermal or acidic conditions to form the quinolone ring system. The fluorine atom at the C-6 position (relative to the quinolone numbering) and the substituent at the C-7 position are critical for the antibacterial activity of many fluoroquinolones. nih.gov The 2-chloro and 4,5-difluoro substitution pattern of the starting benzoate (B1203000) provides the necessary atoms for constructing these highly active pharmaceutical agents.

Furthermore, this building block is implicated in the synthesis of other heterocyclic structures like pyridazinones, which are investigated for applications such as PET imaging agents for myocardial perfusion. nih.govbldpharm.com The synthesis often involves the construction of the heterocyclic ring using the functionalized benzene (B151609) core provided by this intermediate.

Q & A

Q. How can computational modeling (DFT, molecular dynamics) predict the crystallographic behavior of this compound, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and predicts packing motifs via lattice energy calculations. Molecular dynamics simulations assess thermal stability. Experimental validation requires single-crystal X-ray diffraction (as in Tang et al. 2013) and DSC/TGA to correlate predicted and observed phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.